

Synergistic Potential of CT1113 and Immunotherapy: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	CT1113	
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This guide provides a comprehensive overview of the preclinical evidence supporting the synergistic combination of **CT1113**, a novel dual inhibitor of ubiquitin-specific proteases 25 and 28 (USP25/28), and immunotherapy for cancer treatment. This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic rationale and experimental validation of this promising therapeutic strategy.

Introduction to CT1113

CT1113 is a potent small molecule inhibitor targeting USP28 and USP25, two deubiquitinating enzymes implicated in the stability of various oncoproteins. By inhibiting these enzymes, CT1113 promotes the degradation of key cancer drivers, including c-MYC and NOTCH1, leading to anti-tumor activity across a range of preclinical cancer models, such as pancreatic cancer, T-cell acute lymphoblastic leukemia (T-ALL), and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL).[1][2][3][4][5][6][7] A first-in-human Phase I trial in relapsed/refractory acute myeloid leukemia (R/R AML) has indicated a favorable safety profile and preliminary efficacy for CT1113.

The Rationale for Combining CT1113 with Immunotherapy



Recent preclinical findings suggest that **CT1113** can modulate the tumor microenvironment (TME) to be more susceptible to immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. The primary mechanism appears to be the ability of **CT1113** to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells and unresponsive to ICIs, into "hot" tumors with a robust anti-tumor immune response.

This is reportedly achieved through the degradation of YTH domain-containing family protein 2 (YTHDF2), a substrate of USP25/28. The degradation of YTHDF2 is believed to trigger a potent, cytotoxic CD8+ T cell-dependent anti-tumor immune response and reverse the immunosuppressive milieu within the tumor.

Preclinical Data on the Synergy of CT1113 and Anti-PD-1 Therapy

While the full dataset from preclinical combination studies is yet to be published, an abstract from the American Association for Cancer Research (AACR) Annual Meeting 2025 highlighted the significant potentiation of anti-PD-1 therapy by **CT1113** in murine "cold" tumor models. The combination therapy is suggested to enhance anti-tumor efficacy without notable systemic toxicity.

Data Presentation

Note: The following tables are illustrative and based on typical outcomes from preclinical immunotherapy combination studies. Specific quantitative data for **CT1113** in combination with immunotherapy is pending full publication.

Table 1: Illustrative Tumor Growth Inhibition in a Syngeneic Mouse Model

Treatment Group	Mean Tumor Volume (mm³) at Day 21	% Tumor Growth Inhibition (TGI)
Vehicle Control	1500	-
CT1113 (monotherapy)	900	40%
Anti-PD-1 (monotherapy)	1200	20%
CT1113 + Anti-PD-1	300	80%

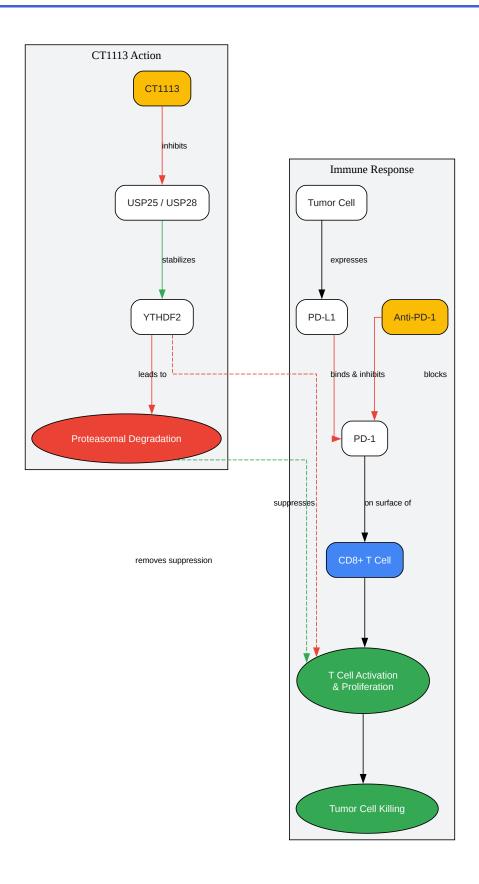


Table 2: Illustrative Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment Group	CD8+ T cells (% of CD45+ cells)	CD4+ FoxP3+ Tregs (% of CD4+ T cells)	CD8+/Treg Ratio
Vehicle Control	5	25	0.2
CT1113 (monotherapy)	10	20	0.5
Anti-PD-1 (monotherapy)	8	18	0.44
CT1113 + Anti-PD-1	25	10	2.5

Signaling Pathways and Experimental Workflow Signaling Pathway of CT1113 and Immunotherapy Synergy



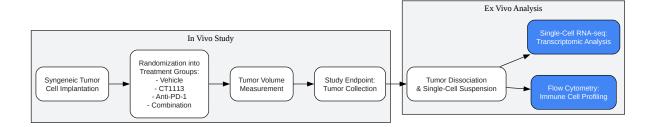


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Caption: CT1113 and Anti-PD-1 Signaling Pathway.



Experimental Workflow for Preclinical Evaluation



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Caption: Preclinical Experimental Workflow.

Experimental Protocols In Vivo Syngeneic Mouse Model

- Cell Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are cultured in appropriate media and conditions.
- Tumor Implantation: 5 x 10^5 to 1 x 10^6 cells are injected subcutaneously into the flank of 6-8 week old C57BL/6 mice.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured every 2-3 days using calipers (Volume = (length x width²)/2).
- Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) CT1113,
 (3) Anti-PD-1 antibody, and (4) CT1113 + Anti-PD-1 antibody.
- Drug Administration:
 - CT1113 is administered orally or intraperitoneally at a predetermined dose and schedule.



- Anti-PD-1 antibody (or isotype control) is administered intraperitoneally (e.g., 10 mg/kg)
 twice a week.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Tumors and spleens are harvested for ex vivo analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

- Tumor Dissociation: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
- Cell Staining: The single-cell suspension is stained with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
 A viability dye is included to exclude dead cells.
- Data Acquisition: Stained cells are acquired on a multicolor flow cytometer.
- Data Analysis: The data is analyzed using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.

Single-Cell RNA Sequencing (scRNA-seq) of the Tumor Microenvironment

- Single-Cell Suspension Preparation: A high-viability single-cell suspension is prepared from the harvested tumors as described for flow cytometry.
- Single-Cell Capture: Single cells are captured into nanodroplets along with barcoded beads using a microfluidic device.
- Library Preparation: cDNA is generated from the mRNA of each cell, followed by amplification and library construction for sequencing.
- Sequencing: The scRNA-seq libraries are sequenced on a high-throughput sequencing platform.



 Data Analysis: The sequencing data is processed through a bioinformatics pipeline to identify different cell types within the TME, characterize their gene expression profiles, and explore cellular interactions.

Conclusion and Future Directions

The preclinical evidence, although preliminary, strongly suggests that the combination of the USP25/28 inhibitor **CT1113** with immunotherapy, particularly anti-PD-1 therapy, holds significant promise as a novel cancer treatment strategy. The ability of **CT1113** to modulate the tumor microenvironment and sensitize "cold" tumors to immune checkpoint blockade provides a compelling rationale for further investigation.

Future studies should focus on the full publication of the preclinical combination data to provide a comprehensive quantitative understanding of the synergy. Furthermore, the ongoing clinical development of **CT1113** should explore combination regimens with immune checkpoint inhibitors in relevant patient populations. The insights gained from these studies will be crucial in translating this promising preclinical observation into a potentially effective therapy for cancer patients.

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